[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl](4-ethylphenyl)methanone
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Overview
Description
1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from simpler precursor molecules. The process may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Dimethoxyphenyl and Ethylbenzoyl Groups: These groups can be introduced through Friedel-Crafts acylation or alkylation reactions, using appropriate reagents and catalysts.
Methoxylation: The methoxy groups can be introduced through methylation reactions, using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, using reagents such as halogens, nitrating agents, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- **1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-METHYLBENZOYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
- **1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-CHLOROBENZOYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE
Uniqueness
1-[(3,4-DIMETHOXYPHENYL)METHYL]-2-(4-ETHYLBENZOYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H33NO5 |
---|---|
Molecular Weight |
475.6 g/mol |
IUPAC Name |
[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-(4-ethylphenyl)methanone |
InChI |
InChI=1S/C29H33NO5/c1-6-19-7-10-21(11-8-19)29(31)30-14-13-22-17-27(34-4)28(35-5)18-23(22)24(30)15-20-9-12-25(32-2)26(16-20)33-3/h7-12,16-18,24H,6,13-15H2,1-5H3 |
InChI Key |
NVLAJEFUELHHLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2CC4=CC(=C(C=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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